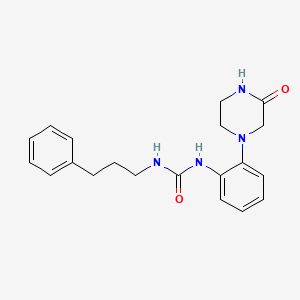

1-(2-(3-Oxopiperazin-1-yl)phenyl)-3-(3-phenylpropyl)urea

Description

Properties

IUPAC Name |

1-[2-(3-oxopiperazin-1-yl)phenyl]-3-(3-phenylpropyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N4O2/c25-19-15-24(14-13-21-19)18-11-5-4-10-17(18)23-20(26)22-12-6-9-16-7-2-1-3-8-16/h1-5,7-8,10-11H,6,9,12-15H2,(H,21,25)(H2,22,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCYKWGAIKNWFCI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(=O)N1)C2=CC=CC=C2NC(=O)NCCCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(3-Oxopiperazin-1-yl)phenyl)-3-(3-phenylpropyl)urea typically involves the reaction of a substituted phenyl isocyanate with a piperazine derivative. The reaction conditions often include:

- Solvent: Common solvents include dichloromethane or tetrahydrofuran.

- Temperature: Reactions are usually carried out at room temperature or slightly elevated temperatures.

- Catalysts: Catalysts such as triethylamine may be used to facilitate the reaction.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The process may include:

- Continuous flow reactors for better control over reaction parameters.

- Purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-(2-(3-Oxopiperazin-1-yl)phenyl)-3-(3-phenylpropyl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the urea moiety.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction could produce amines.

Scientific Research Applications

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its interactions with biological macromolecules.

Medicine: Investigated for potential therapeutic effects, such as anti-inflammatory or anticancer properties.

Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(2-(3-Oxopiperazin-1-yl)phenyl)-3-(3-phenylpropyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include:

Enzyme inhibition: Binding to the active site of an enzyme, preventing substrate access.

Receptor modulation: Interacting with cell surface receptors to alter signal transduction pathways.

Comparison with Similar Compounds

N-Cyclohexyl-N'-(3-phenylpropyl)urea ()

- Structural Differences : Replaces the 3-oxopiperazine-phenyl group with a cyclohexyl substituent.

- Lacks the hydrogen-bonding capacity of the oxopiperazine ring, which may diminish target affinity in biological systems.

- Pharmacological Notes: No specific activity reported, but structural simplicity may favor metabolic stability .

1-({1-[3-(4-Fluorophenyl)propyl]piperidin-4-yl}methyl)-3-[3-(1-methyl-1H-tetrazol-5-yl)phenyl]urea ()

- Structural Differences : Features a fluorophenylpropyl-piperidine chain and a tetrazolylphenyl group.

- Key Implications: The 4-fluorophenyl group enhances electronic effects (e.g., electron-withdrawing) and may improve binding affinity to targets like GPCRs or enzymes.

1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea ()

- Structural Differences : Substitutes the oxopiperazine-phenyl group with a pyrrole-carbonyl-phenyl moiety and includes a 4-methoxyphenyl chain.

- Key Implications: The methoxy group improves solubility and may modulate electronic properties for better receptor interactions.

- Pharmacological Notes: Demonstrated antiplatelet activity and efficacy in arterial thrombosis models, highlighting urea’s role in disrupting protein-protein interactions .

1-(3,5-Dimethoxyphenyl)-3-(4-methyl-1H-pyrazol-1-yl)urea ()

- Structural Differences : Incorporates a dimethoxyphenyl group and a pyrazole ring.

- The pyrazole ring offers a planar heterocycle for π-π stacking, common in kinase inhibitors.

- Pharmacological Notes: Synthesized via condensation with acetic acid, a route that may limit scalability compared to oxopiperazine derivatives .

Biological Activity

1-(2-(3-Oxopiperazin-1-yl)phenyl)-3-(3-phenylpropyl)urea is a synthetic organic compound classified as a urea derivative. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a piperazine ring, which is known for its diverse biological activities. The chemical structure can be represented as follows:

The biological activity of this compound is attributed to its interaction with various biological targets:

Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites. This inhibition can affect metabolic pathways and cellular functions.

Receptor Modulation : Interaction with cell surface receptors can alter signal transduction pathways, leading to physiological changes.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Anticancer Properties : Preliminary studies suggest that this compound may have anticancer effects. It has been shown to induce apoptosis in cancer cell lines through the modulation of apoptotic pathways.

Anti-inflammatory Effects : The compound has demonstrated potential anti-inflammatory activity by inhibiting pro-inflammatory cytokines and mediators.

Antimicrobial Activity : Some studies have reported that urea derivatives exhibit antimicrobial properties against various pathogens.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

| Study | Findings |

|---|---|

| Study 1 (2024) | Demonstrated significant anticancer activity in breast cancer cell lines with IC50 values indicating effective inhibition of cell proliferation. |

| Study 2 (2024) | Reported anti-inflammatory effects in animal models, showing reduced swelling and pain response compared to control groups. |

| Study 3 (2025) | Investigated antimicrobial properties against Staphylococcus aureus and Escherichia coli, showing notable inhibition zones in agar diffusion tests. |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(2-(3-Oxopiperazin-1-yl)phenyl)-3-(3-phenylpropyl)urea, and what reaction conditions optimize yield?

- Methodological Answer : Synthesis typically involves coupling reactions between substituted phenyl isocyanates and amine precursors. For example, urea derivatives are synthesized via nucleophilic substitution or condensation in polar aprotic solvents (e.g., dichloromethane, ethanol) under inert atmospheres. Reaction optimization includes temperature control (e.g., 0–60°C) and stoichiometric balancing of reagents. Characterization via NMR and X-ray crystallography confirms structural integrity .

Q. How is the structural conformation of this compound validated, and what analytical techniques are essential?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is critical for resolving bond lengths, angles, and torsional conformations. For example, SC-XRD data for analogous urea derivatives (e.g., 1-(3-phenylpropyl)urea) reveal mean C–C bond lengths of 0.003 Å and R factors <0.06, ensuring high precision. Complementary techniques include FT-IR for functional group analysis and HPLC-MS for purity assessment .

Q. What preliminary biological assays are recommended to screen its activity?

- Methodological Answer : Begin with in vitro enzyme inhibition assays (e.g., kinase or protease targets) using fluorescence-based readouts. Dose-response curves (IC₅₀ values) and positive controls (e.g., staurosporine for kinases) establish baseline activity. Cell viability assays (MTT or resazurin) in relevant cell lines assess cytotoxicity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Contradictions may arise from assay variability or off-target effects. Use orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) and standardized protocols (e.g., NIH guidelines). Replicate experiments across independent labs with blinded analysis. Statistical tools like ANOVA or Bayesian inference identify significant outliers .

Q. What computational strategies predict target binding modes and structure-activity relationships (SAR)?

- Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger) models interactions with protein targets (e.g., kinases). Density Functional Theory (DFT) calculates electronic properties (HOMO-LUMO gaps) to correlate with activity. MD simulations (AMBER, GROMACS) assess conformational stability in physiological conditions. Validate predictions with mutagenesis or SAR studies on analogs .

Q. How does the 3-oxopiperazine moiety influence pharmacokinetic properties, and what in vivo models validate this?

- Methodological Answer : The oxopiperazine ring enhances solubility via hydrogen bonding but may reduce metabolic stability. Perform ADME assays:

- Solubility : Shake-flask method in PBS (pH 7.4).

- Permeability : Caco-2 cell monolayers.

- Metabolic stability : Liver microsomes (human/rodent).

In vivo PK studies in rodents (IV/PO administration) quantify bioavailability and half-life. Compare with analogs lacking the oxopiperazine group .

Q. What experimental designs minimize batch-to-batch variability in pharmacological studies?

- Methodological Answer : Implement randomized block designs with split-plot arrangements for multi-factor variables (e.g., dose, time). Use ≥4 biological replicates per group and blinded sample processing. Standardize synthesis protocols (e.g., QC via HPLC >95% purity) and storage conditions (−80°C under argon) to mitigate degradation .

Contradiction Analysis & Mechanistic Studies

Q. How to address discrepancies between in vitro potency and in vivo efficacy?

- Methodological Answer : Investigate bioavailability limitations (e.g., plasma protein binding via equilibrium dialysis) or metabolite interference (LC-MS/MS profiling). Use PK/PD modeling to align dosing regimens with target engagement. Consider prodrug strategies or nanoformulations to enhance delivery .

Q. What strategies elucidate off-target effects contributing to observed toxicity?

- Methodological Answer : Employ chemoproteomics (e.g., affinity pull-downs with SILAC labeling) to identify unintended protein interactors. CRISPR-Cas9 knockout screens validate candidate off-targets. Toxicity panels (e.g., hepatocyte apoptosis, cardiac ion channel assays) prioritize high-risk pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.